molecular formula C20H28ClN5O3 B4304043 1-(1-adamantyl)-4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine

1-(1-adamantyl)-4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine

Cat. No. B4304043
M. Wt: 421.9 g/mol
InChI Key: PIDAKPFYXFZVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantyl)-4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine is a compound that has gained interest due to its potential application in scientific research.

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine involves inhibition of the protein kinase CK2, which has been shown to play a role in cancer cell growth and survival. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-adamantyl)-4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1-adamantyl)-4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine in lab experiments is that it has been shown to have potent anticancer and antiviral activity. However, one limitation is that this compound has not yet been extensively studied in vivo, and its efficacy and safety in humans is not yet fully understood.

Future Directions

There are several potential future directions for research on 1-(1-adamantyl)-4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine. One direction is to further investigate its potential as an inhibitor of the protein kinase CK2, and to explore its potential use in combination with other anticancer agents. Another direction is to investigate its potential use as an antiviral agent against other viruses, and to explore its mechanism of action against the hepatitis C virus. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.

Scientific Research Applications

1-(1-adamantyl)-4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine has been studied for its potential application in the treatment of cancer, specifically as a potential inhibitor of the protein kinase CK2. This compound has also been investigated for its potential use as an antiviral agent against the hepatitis C virus.

properties

IUPAC Name

1-[4-(1-adamantyl)piperazin-1-yl]-2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN5O3/c1-13-18(21)19(26(28)29)22-25(13)12-17(27)23-2-4-24(5-3-23)20-9-14-6-15(10-20)8-16(7-14)11-20/h14-16H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDAKPFYXFZVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1-Adamantyl)piperazino]-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-1-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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